2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C9H9BrN4 and its molecular weight is 253.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Pyrrolopyrazine derivatives have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it is likely that the compound affects multiple pathways .
Result of Action
The wide range of biological activities associated with pyrrolopyrazine derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can act as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . In in vitro studies, prolonged exposure to this compound has been associated with changes in cellular function, such as altered cell proliferation and apoptosis rates . In in vivo studies, the compound’s stability and degradation products can influence its long-term effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular and tissue function changes significantly beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can have different biochemical properties and biological activities . The involvement of cytochrome P450 enzymes in the metabolism of this compound highlights its role in modulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its bioavailability and overall biological activity .
Properties
IUPAC Name |
2-(4-bromo-1,5-dimethylpyrazol-3-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-6-8(10)9(13-14(6)2)7-5-11-3-4-12-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJPTPRMHAGFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NC=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.